molecular formula C10H10N2O B2407386 (1-phenyl-1H-pyrazol-3-yl)methanol CAS No. 7189-08-4

(1-phenyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2407386
CAS No.: 7189-08-4
M. Wt: 174.203
InChI Key: LOPWSQUDSPCZMD-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Core Structures: Synthesis and Reactivity Paradigms

The construction of the pyrazole core is a well-established area of organic synthesis, with several classical and modern methods available to chemists. The most fundamental and widely used method is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov This reaction allows for the formation of diversely substituted pyrazoles by varying the precursors.

Another prevalent strategy involves the reaction of α,β-unsaturated ketones and aldehydes with hydrazines. google.com Additionally, [3+2] cycloaddition reactions between diazo compounds and alkynes provide a powerful and often regioselective route to the pyrazole ring. sigmaaldrich.com These synthetic strategies offer access to a wide range of pyrazole isomers and derivatives.

The reactivity of the pyrazole ring is dictated by its aromaticity and the presence of the two nitrogen atoms. The ring is considered π-excessive, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position due to the electronic influence of the nitrogen atoms. researchgate.net In contrast, nucleophilic attacks are favored at the C3 and C5 positions. researchgate.net The N1 nitrogen can be readily deprotonated with a strong base, and the resulting pyrazolate anion can be alkylated or acylated, providing another avenue for functionalization. google.com

Table 1: Selected Synthetic Routes to the Pyrazole Core

Synthesis Method Reactants Product Type Reference
Paal-Knorr Condensation 1,3-Dicarbonyl Compound + Hydrazine Substituted Pyrazoles nih.gov
Reaction with α,β-Unsaturated Systems α,β-Unsaturated Ketone/Aldehyde + Hydrazine Substituted Pyrazolines/Pyrazoles google.com
1,3-Dipolar Cycloaddition Diazoalkane + Alkyne Substituted Pyrazoles sigmaaldrich.com

The Role of Phenyl-Substituted Pyrazoles in Contemporary Organic Research

The introduction of a phenyl substituent onto the pyrazole ring, particularly at the N1 position, significantly influences the molecule's properties and applications. N-phenyl pyrazoles are a prominent class of compounds in medicinal chemistry and materials science. uni.lu The phenyl group can act as a crucial pharmacophore, engaging in hydrophobic and π-stacking interactions within biological targets.

From a chemical standpoint, the phenyl group modulates the electronic properties of the pyrazole core and provides a site for further synthetic modification. The synthesis of N-phenyl pyrazoles is often achieved through the condensation of a suitable dicarbonyl precursor with phenylhydrazine (B124118). google.com Research has shown that these compounds serve as key intermediates for more complex molecular architectures. For instance, substituted 1-phenyl-1H-pyrazole-4-carbaldehydes are valuable precursors for a variety of derivatives with potential applications in drug discovery and advanced materials. ktu.eduresearchgate.net

Positioning (1-phenyl-1H-pyrazol-3-yl)methanol within Pyrazole Chemistry Research

The compound this compound represents a functionally versatile yet underexplored member of the phenyl-pyrazole family. Its significance in research lies not as an end-product but as a pivotal synthetic intermediate—a stable, accessible building block for creating more complex, functionalized pyrazoles.

The synthesis of this compound is typically achieved through the reduction of a carbonyl group at the C3 position. A common and efficient method involves the reduction of the corresponding ester, such as ethyl 1-phenyl-1H-pyrazole-3-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov This transformation cleanly converts the ester functionality to a primary alcohol without affecting the aromatic pyrazole or phenyl rings.

The primary utility of this compound in research is its role as a precursor to 1-phenyl-1H-pyrazole-3-carbaldehyde. nih.gov The methanol (B129727) group can be selectively oxidized to an aldehyde using reagents like 2-iodoxybenzoic acid (IBX). nih.gov This resulting aldehyde is a highly versatile functional group. It can undergo a wide array of subsequent reactions, including conversion to nitriles, participation in condensation reactions to form chalcones, and serving as an anchor point for constructing larger, more elaborate molecular scaffolds. nih.govmdpi.com

For example, research has demonstrated a synthetic pathway where (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols are oxidized to aldehydes, which are then converted into nitriles and subsequently to 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. nih.gov These final compounds were screened for antimicrobial activity, underscoring the role of the initial pyrazolyl-methanol as a key starting material in the discovery of new bioactive agents. nih.gov Therefore, this compound is positioned in the research landscape as a fundamental building block that enables the exploration of chemical space and the development of novel functional molecules.

Table 2: Synthetic Utility of this compound

Starting Material Reaction Reagent Product Application of Product Reference
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Reduction Lithium Aluminum Hydride (LiAlH₄) This compound Intermediate nih.gov

| This compound | Oxidation | 2-Iodoxybenzoic Acid (IBX) | 1-phenyl-1H-pyrazole-3-carbaldehyde | Versatile Synthetic Building Block | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPWSQUDSPCZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7189-08-4
Record name (1-phenyl-1H-pyrazol-3-yl)methanol
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Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 1h Pyrazol 3 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For (1-phenyl-1H-pyrazol-3-yl)methanol and its derivatives, ¹H and ¹³C NMR are fundamental for assigning the core structure, while advanced techniques can resolve more complex structural details.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts and Spin-Spin Coupling

Proton NMR (¹H NMR) provides information on the number, environment, and neighboring protons for each unique proton in a molecule. In this compound derivatives, the chemical shifts (δ) of the protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on both the phenyl and pyrazole (B372694) rings.

Key proton signals for the parent compound, this compound, and its derivatives typically appear in distinct regions of the spectrum. The protons of the phenyl group usually resonate in the aromatic region (δ 7.0-8.0 ppm). The protons on the pyrazole ring (H4 and H5) also appear in the downfield region, with their exact shifts depending on the substitution pattern. For instance, in many 1-phenyl-1H-pyrazole derivatives, the H4 and H5 protons exhibit characteristic doublet signals due to spin-spin coupling. mdpi.com The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) typically appear as a singlet or a doublet, depending on coupling with the hydroxyl proton, in the range of δ 4.5-5.0 ppm. rsc.org The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

Spin-spin coupling provides valuable information about the connectivity of protons. The coupling constant (J), measured in Hertz (Hz), is independent of the applied magnetic field and reveals the number of bonds separating the coupled protons. For example, the coupling between adjacent protons on the pyrazole ring (H4 and H5) typically shows a small coupling constant, which is characteristic of five-membered heterocyclic rings. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Proton Chemical Shift Range (ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H 7.0 - 8.0 Multiplet -
Pyrazole-H4 6.2 - 6.8 Doublet ~1.5 - 3.0
Pyrazole-H5 7.5 - 7.8 Doublet ~1.5 - 3.0
-CH₂OH 4.5 - 5.0 Singlet/Doublet -
-OH Variable Broad Singlet -

Note: Chemical shifts and coupling constants are approximate and can vary based on substituents and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of each signal indicates the electronic environment of that carbon.

In this compound derivatives, the carbon atoms of the phenyl and pyrazole rings resonate in the aromatic region (δ 110-150 ppm). The C3 and C5 carbons of the pyrazole ring are typically found at the downfield end of this range due to their attachment to nitrogen atoms. The C4 carbon usually appears at a more upfield position. The carbon of the methylene group (-CH₂OH) typically appears in the range of δ 60-70 ppm. rsc.org The specific chemical shifts are sensitive to the nature of substituents on the rings. For example, electron-withdrawing groups will shift the signals of nearby carbons downfield, while electron-donating groups will shift them upfield.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Carbon Chemical Shift Range (ppm)
Phenyl-C 118 - 140
Pyrazole-C3 145 - 155
Pyrazole-C4 105 - 115
Pyrazole-C5 125 - 135
-CH₂OH 60 - 70

Note: Chemical shifts are approximate and can vary based on substituents and solvent.

Advanced Multinuclear and Multidimensional NMR Techniques (e.g., HSQC, HMBC, ¹⁵N NMR) for Complex Structure Resolution

For more complex derivatives of this compound, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for complete structural assignment due to signal overlap. In such cases, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded protons and carbons. This allows for the unambiguous assignment of which protons are attached to which carbons.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can provide direct information about the nitrogen atoms in the pyrazole ring. spectrabase.com The chemical shifts of the nitrogen atoms are sensitive to their chemical environment and can help to distinguish between different isomers and tautomers. jocpr.com Theoretical calculations are often used in conjunction with experimental ¹⁵N NMR to aid in spectral interpretation. jocpr.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.

In the IR spectrum of this compound and its derivatives, several characteristic absorption bands are expected:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the methanol moiety. libretexts.org The broadness of this peak is due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the phenyl and pyrazole rings typically appear in the region of 3000-3100 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene (-CH₂) group are observed in the region of 2850-3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings give rise to absorption bands in the 1400-1600 cm⁻¹ region. mdpi.com

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is typically found in the range of 1000-1200 cm⁻¹. libretexts.org

The precise positions of these bands can be influenced by the presence of different substituents on the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibration Frequency Range (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Aromatic C-H C-H Stretch 3000 - 3100 Medium
Aliphatic C-H C-H Stretch 2850 - 3000 Medium
Pyrazole & Phenyl Rings C=N, C=C Stretch 1400 - 1600 Medium to Strong
Primary Alcohol C-O Stretch 1000 - 1200 Strong

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum will confirm its molecular weight. The fragmentation pattern provides clues about the structure of the molecule. Common fragmentation pathways for pyrazole derivatives can involve the loss of small, stable molecules such as N₂, HCN, or side chains attached to the ring. researchgate.net The fragmentation of the parent molecule can be influenced by the position and nature of substituents. For instance, the presence of the methanol group may lead to a characteristic loss of a CH₂OH radical or a molecule of water. The phenyl group can also undergo characteristic fragmentation. The analysis of these fragmentation patterns is crucial for confirming the proposed structure. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Investigation of Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* transitions within the conjugated system of the phenyl and pyrazole rings. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the rings. Electron-donating groups tend to cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups can cause either a bathochromic or a hypsochromic shift (a shift to shorter wavelengths), depending on their interaction with the conjugated system. The solvent can also influence the UV-Vis spectrum. Studies on pyrazole derivatives have shown that the electronic properties and, consequently, the absorption spectra are influenced by the electronic nature of the substituents. nih.gov

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, this technique provides precise information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice, which is crucial for understanding their structure-property relationships.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement Protocols

The acquisition of high-quality single-crystal X-ray diffraction data is the foundational step for an accurate structural elucidation. The protocols for derivatives of this compound generally involve a standardized workflow, from crystal selection to data refinement.

Crystals suitable for X-ray analysis are typically grown from solution by methods such as slow evaporation of the solvent or diffusion techniques. For instance, yellow crystals of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a related derivative, were obtained and selected for analysis. mdpi.com

The data collection is performed on a single-crystal X-ray diffractometer. A common setup involves a Bruker D8 VENTURE PHOTON 100 CMOS diffractometer equipped with a MoKα radiation source (λ = 0.71073 Å). mdpi.com The crystal is mounted and maintained at a specific temperature, often a cryogenic temperature like 100 K to minimize thermal vibrations, or at room temperature (e.g., 293.0(2) K). mdpi.com Data is collected using a sequence of scans, such as the ω–ϕ scan technique, to measure the intensities of a large number of reflections from various crystal orientations. mdpi.com

Once the intensity data is collected, it undergoes several correction and refinement steps. The raw data is integrated and corrected for factors like Lorentz and polarization effects. An absorption correction is also applied, often using a multi-scan method like SADABS, to account for the absorption of X-rays by the crystal itself. mdpi.com The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions and refined using a riding model.

A summary of typical data collection and refinement parameters for a this compound derivative is presented in the table below, based on the data for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. mdpi.com

ParameterValue
Empirical FormulaC₁₅H₁₄N₄O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.6160(7)
b (Å)9.0561(4)
c (Å)10.4156(4)
β (°)92.153(2)
Volume (ų)1356.55(10)
Z (molecules/unit cell)4
Temperature (K)293.0(2)
Radiation (λ, Å)MoKα (0.71073)
Reflections Collected27301
Independent Reflections2675
R_int6.54%
Final R indices [I>2σ(I)]R1 = 4.79%, wR2 = 11.05%
Goodness-of-fit on F²1.026

Data sourced from the crystallographic study of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. mdpi.com

Geometric Parameters: Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The refined crystal structure provides a wealth of data on the geometric parameters of the molecule. Analysis of bond lengths, bond angles, and torsional angles reveals key structural features. In derivatives of this compound, particular attention is given to the planarity of the pyrazole and phenyl rings and their relative orientation.

The bond lengths within the pyrazole ring are consistent with its aromatic character, showing values intermediate between single and double bonds. For example, in related bis-pyrazolyl derivatives, the distribution of bond lengths in the pyrazolyl rings is comparable with previously reported compounds. researchgate.net The C-O bond length of the methanol group and the C-N and N-N bonds of the pyrazole core are critical parameters.

Torsional angles describe the conformation of the molecule by defining the rotation around single bonds. A key torsional angle in this compound derivatives is the one defining the dihedral angle between the plane of the phenyl ring and the plane of the pyrazole ring. This angle is influenced by steric hindrance and crystal packing forces.

Selected geometric parameters for a related pyrazole derivative are provided below as a representative example.

Bond/Angle ParameterDescriptionTypical Value (Å or °)
Bond Lengths (Å)
N1-N2Nitrogen-Nitrogen bond in pyrazole ring~1.37 Å
N1-C5Nitrogen-Carbon bond in pyrazole ring~1.34 Å
C3-C4Carbon-Carbon bond in pyrazole ring~1.39 Å
N2-C3Nitrogen-Carbon bond in pyrazole ring~1.36 Å
C4-C5Carbon-Carbon bond in pyrazole ring~1.37 Å
Bond Angles (°)
C5-N1-N2Internal angle at N1 in pyrazole ring~112°
N1-N2-C3Internal angle at N2 in pyrazole ring~105°
N2-C3-C4Internal angle at C3 in pyrazole ring~111°
C3-C4-C5Internal angle at C4 in pyrazole ring~106°
C4-C5-N1Internal angle at C5 in pyrazole ring~106°

Values are generalized from reported data for similar pyrazole structures. researchgate.net

Polymorphism and Tautomeric Forms in the Crystalline State

Pyrazole and its derivatives are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. researchgate.netnih.gov For this compound, the unsubstituted pyrazole ring itself is not subject to annular tautomerism as the nitrogen at position 1 is substituted with a phenyl group. However, the potential for different tautomeric forms can arise in derivatives, particularly those with substituents capable of proton migration, such as hydroxyl or amino groups at other positions. mdpi.com

In the crystalline state, it is common for one tautomeric form to be preferentially stabilized and thus be the dominant or exclusive form present in the crystal lattice. nih.gov Very rarely are two different tautomers found to co-exist within the same crystal. nih.gov The specific tautomer that crystallizes depends on factors like the electronic nature of substituents and the intermolecular interactions, especially hydrogen bonding, that can be formed in the solid state.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms are known as polymorphs. While no specific polymorphs of this compound are detailed in the provided search results, the phenomenon is relevant to pyrazole derivatives. Polymorphs of a compound are chemically identical but have different physical properties, such as melting point, solubility, and stability.

A related phenomenon is "tautomeric polymorphism," where different tautomers of the same compound crystallize as distinct polymorphs. ic.ac.uk For instance, one polymorph might contain the keto form of a molecule, while another, crystallized from a different solvent, might contain the enol form. ic.ac.uk The study of polymorphism and tautomerism in the solid state is critical, as the specific form can significantly impact the material's properties and performance.

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1h Pyrazol 3 Yl Methanol Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium-sized organic molecules. eurasianjournals.comresearchgate.net It is widely used to predict a variety of molecular properties, from equilibrium geometries to electronic characteristics. eurasianjournals.comresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process uses DFT methods, such as the popular B3LYP functional with a basis set like 6-311++G(d,p), to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. niscpr.res.inresearchgate.net For a molecule like (1-phenyl-1H-pyrazol-3-yl)methanol, this involves determining the preferred rotational orientations (conformations) of the phenyl group and the methanol (B129727) group relative to the pyrazole (B372694) ring.

Table 1: Illustrative Geometric Parameters of Pyrazole Derivatives from Computational Studies

ParameterBond/AngleTypical Calculated ValueSource(s)
Bond LengthC=N (pyrazole ring)1.29 - 1.33 Å researchgate.netnih.gov
Bond LengthN-N (pyrazole ring)1.33 - 1.35 Å researchgate.net
Bond LengthC-N (phenyl-pyrazole)~1.48 Å nih.gov
Bond AngleC-N-N (pyrazole ring)~112°-
Dihedral AnglePhenyl Ring vs. Pyrazole RingVaries with substitution researchgate.net

Note: This table presents typical values from DFT studies on various pyrazole derivatives to illustrate expected geometric parameters. Specific values for this compound would require a dedicated calculation.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orgslideshare.net The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. nih.govaimspress.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability. aimspress.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive. niscpr.res.innih.gov DFT calculations are routinely used to compute these values. For various pyrazole derivatives, HOMO-LUMO gaps have been calculated to be in the range of 4.2 to 5.2 eV. nih.govjcsp.org.pk The distribution of these orbitals is also informative; in phenyl-substituted pyrazoles, the HOMO and LUMO are often delocalized across the conjugated π-system of the rings. jcsp.org.pk

Table 2: Example HOMO-LUMO Energy Gaps for Pyrazole Derivatives Calculated by DFT

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source(s)
Pyrazole-Carboxamide Derivative-5.44-1.214.23 jcsp.org.pk
Pyrazole Hydrazone Derivative--5.118 nih.gov
1N-acetyl-pyrazoline Derivative--Small gap indicates charge transfer niscpr.res.in
Temozolomide (related heterocycle)--4.30 (in DMSO) aimspress.com

Note: This table is illustrative, showing calculated energy gaps for different, but related, molecular systems. The values indicate the typical magnitude of the energy gap in such compounds.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.netyoutube.com It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. youtube.comresearchgate.net MEP maps are calculated using the results of DFT computations. researchgate.net

The map uses a color scale where red indicates regions of most negative electrostatic potential (high electron density), often associated with lone pairs on heteroatoms, which are sites for electrophilic attack. youtube.com Blue indicates regions of the most positive electrostatic potential (low electron density), typically around hydrogen atoms bonded to electronegative atoms, which are sites for nucleophilic attack. youtube.com For this compound, an MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group, highlighting them as key centers for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are crucial for applications in telecommunications and photonics. researchgate.netresearchgate.netias.ac.in Computational methods, particularly DFT, can predict NLO behavior by calculating molecular polarizability (α) and the first-order hyperpolarizability (β). nih.govnih.gov

Pyrazole derivatives have been identified as promising candidates for NLO materials due to the inherent asymmetry and electron-rich nature of the heterocyclic ring. nih.govias.ac.in The structure of this compound, which combines an electron-donating hydroxyl group and a π-conjugated phenyl-pyrazole system, suggests potential for NLO activity. Theoretical studies on similar pyrazoline derivatives have shown that the presence of electron-donating and electron-accepting groups enhances hyperpolarizability. nih.gov Calculations for a new pyrimidine (B1678525) derivative, for example, demonstrated how computational analysis can identify promising NLO materials. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. niscpr.res.innih.gov This method, often performed after a DFT calculation, quantifies hyperconjugative interactions and charge delocalization, which contribute to molecular stability. niscpr.res.innih.gov

The analysis provides the stabilization energy, E(2), associated with each donor-acceptor interaction. nih.gov For a molecule like this compound, NBO analysis would reveal key stabilizing interactions, such as the delocalization of lone pair (LP) electron density from the nitrogen and oxygen atoms into the antibonding (π*) orbitals of the aromatic rings. nih.gov Studies on related pyrazoline and imidazole (B134444) structures have used NBO analysis to confirm the stability conferred by such intramolecular charge transfer, identifying strong interactions that can exceed 20 kcal/mol. nih.govmalayajournal.org This provides a quantum-chemical basis for understanding the molecule's electronic structure and stability. nih.govresearchgate.net

Molecular Dynamics and Simulation Studies

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.commdpi.comnih.gov MD simulations model the movements of atoms and molecules based on a force field, allowing researchers to study conformational changes, solvent interactions, and the binding of a molecule to a biological target. nih.govnih.gov

For pyrazole derivatives, MD simulations are frequently employed in drug design to explore how these compounds interact with protein active sites. mdpi.comnih.govnih.govtandfonline.com For example, a simulation could place this compound in a water box to study its solvation, or dock it into an enzyme's active site to analyze its binding stability and key interactions over several nanoseconds. nih.gov Such studies have been performed on various pyrazole-containing compounds to understand their potential as kinase inhibitors or anticancer agents by observing the stability of hydrogen bonds and hydrophobic interactions within the binding pocket. nih.govnih.govtandfonline.com These simulations are crucial for rational drug design and for understanding the behavior of molecules in a realistic, dynamic environment. eurasianjournals.com

In Silico Approaches for Molecular Design and Interaction Prediction

Computational methods allow for the efficient screening and design of molecules by simulating their interactions with biological targets and predicting their physicochemical properties. These approaches are crucial in modern drug discovery to prioritize candidates for synthesis and experimental testing. eurasianjournals.com

Computational Docking Methodologies for Ligand-Target Recognition Studies

Computational docking is a key in silico technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method models the interaction between a ligand, in this case, this compound, and the active site of a protein to estimate the strength and type of binding. The process involves preparing the 3D structures of both the ligand and the target, followed by a systematic search of the ligand's conformational space within the binding site to identify the most stable binding poses.

The results are typically ranked using a scoring function that calculates the binding affinity, often expressed in kcal/mol. Analysis of the docked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for molecular recognition. For pyrazole derivatives, docking studies have been instrumental in elucidating binding modes and affinities to various biological targets. eurasianjournals.comnih.gov A hypothetical docking study of this compound would likely show the hydroxyl group acting as a hydrogen bond donor or acceptor, while the phenyl and pyrazole rings could engage in π-π stacking or hydrophobic interactions with amino acid residues in the target's active site.

Table 1: Illustrative Data from a Hypothetical Docking Study

ParameterIllustrative ValueInteracting Residues (Example)
Binding Energy (kcal/mol)-7.5TYR 82, LEU 104
Hydrogen Bonds2SER 55, HIS 98
π-π Stacking Interactions1PHE 112

Note: This table is for illustrative purposes to show typical data generated from a molecular docking simulation.

Prediction of Molecular Properties and Theoretical Drug-Likeness Profiles

The potential of a molecule to become an orally administered drug can be estimated by calculating its physicochemical properties and assessing them against established guidelines, such as Lipinski's Rule of Five. nih.govpensoft.netresearchgate.net This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of over 500 Daltons, a LogP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).

Computational tools can reliably predict these properties based on a molecule's structure. For the this compound scaffold, these predictions are essential for early-stage assessment of its drug-like potential. Analysis of related structures suggests that this compound would likely fall within the parameters of Lipinski's rule, indicating a favorable profile for oral bioavailability. uni.luuni.lu For instance, the topological polar surface area (TPSA), another key descriptor for predicting drug absorption, is expected to be well below the 140 Ų threshold associated with poor bioavailability. pensoft.net

Table 2: Predicted Molecular Properties and Drug-Likeness for a Phenyl-Pyrazolyl-Methanol Scaffold

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight~174.2 g/mol ≤ 500Yes
XlogP~1.1 - 1.5≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Number of Violations0≤ 1Yes

Note: Values are based on predictions for closely related phenyl-pyrazole structures and the parent compound this compound.

Advanced Theoretical Frameworks: Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis

To gain deeper insight into the electronic structure and non-covalent interactions that govern molecular behavior, more advanced theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are employed.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical model that analyzes the topology of the electron density (ρ(r)) to define atomic interactions and chemical bonds. wikipedia.orgwiley-vch.de Developed by Richard Bader, this method partitions a molecule into atomic basins based on the gradient vector field of the electron density. wikipedia.org A key feature of this analysis is the identification of critical points where the gradient of the electron density is zero. uni-rostock.de

A bond critical point (BCP) found between two nuclei indicates the presence of a bond path, which is a universal indicator of chemical bonding. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ_BCP) and its Laplacian (∇²ρ_BCP), provide quantitative information about the nature of the bond. For instance, the values can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. A QTAIM analysis of this compound would precisely characterize the covalent bonds within the pyrazole and phenyl rings, as well as the nature of intramolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. as-proceeding.comas-proceeding.com The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which are highlighted as red spots indicating interactions such as hydrogen bonds.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Substituted Phenyl-Pyrazole Derivative

Contact TypeContribution (%)
H···H42.5%
C···H / H···C35.0%
O···H / H···O10.2%
N···H / H···N6.5%
Other5.8%

Note: Data is adapted from published Hirshfeld analyses of similar pyrazole structures and is for illustrative purposes. as-proceeding.comresearchgate.net

Chemical Transformations and Functionalization Strategies of 1 Phenyl 1h Pyrazol 3 Yl Methanol

Controlled Oxidation Reactions of the Hydroxyl Group

The hydroxymethyl group at the C3 position is a key functional handle that can be readily oxidized to introduce other important functional groups, thereby expanding the synthetic utility of the parent molecule.

The controlled oxidation of the primary alcohol in (1-phenyl-1H-pyrazol-3-yl)methanol yields the corresponding aldehyde, 1-phenyl-1H-pyrazole-3-carbaldehyde. This transformation is a crucial step for further molecular elaboration. While various oxidizing agents can be employed for this purpose, modern reagents like 2-iodoxybenzoic acid (IBX) are favored for their mild reaction conditions and high efficiency in converting primary alcohols to aldehydes.

Although the direct synthesis of 1-phenyl-1H-pyrazole-3-carbaldehyde from its alcohol precursor is a standard organic transformation, alternative synthetic routes to substituted pyrazole-4-carbaldehydes often involve the Vilsmeier-Haack reaction. semanticscholar.orgresearchgate.net This reaction introduces a formyl group onto electron-rich aromatic rings. For instance, the Vilsmeier-Haack reaction on acetophenone (B1666503) phenylhydrazone can produce 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. ktu.edu Similarly, substituted 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized by cyclizing corresponding hydrazones using the Vilsmeier-Haack reagent (a mixture of DMF and POCl₃). semanticscholar.org

The pyrazole (B372694) carbaldehyde obtained from oxidation is a versatile intermediate. It can be further oxidized to the corresponding carboxylic acid, 1-phenyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid can then be converted into a range of derivatives. For example, reaction with thionyl chloride or oxalyl chloride can produce the highly reactive acid chloride. This intermediate readily reacts with various nucleophiles, such as alcohols to form esters and amines to form amides, providing access to a wide library of compounds. dergipark.org.tr

Furthermore, the direct conversion of carboxylic acids to nitriles represents a valuable synthetic transformation. Modern catalytic methods, such as those employing autotandem P(III)/P(V) redox cycling, allow for the direct nitrilation of various aromatic carboxylic acids under mild, cyanide-free conditions. nih.gov This process typically involves an amidation/activation/elimination sequence, providing an efficient route to pyrazole-3-carbonitriles from the corresponding carboxylic acids. nih.gov The nitrile group itself can then serve as a precursor for other functionalities, such as amines or tetrazoles.

Nucleophilic and Electrophilic Derivatizations at the Pyrazole Ring and Phenyl Moiety

Beyond the hydroxymethyl group, the pyrazole and phenyl rings offer additional sites for functionalization through various derivatization strategies.

The hydroxyl group of this compound can undergo O-alkylation and O-acylation reactions. Alkylation, typically performed using an alkyl halide in the presence of a base, results in the formation of an ether linkage. Acylation involves reacting the alcohol with an acyl chloride or an acid anhydride to produce the corresponding ester. researchgate.net These reactions are fundamental in organic synthesis for installing protecting groups or for modifying the molecule's steric and electronic properties. researchgate.net For instance, in related pyrazol-5-one systems, selective O-alkylation can be achieved under Mitsunobu conditions. researchgate.net

Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution used for alkylating and acylating aromatic rings. libretexts.orgyoutube.com While these reactions are typically applied to the aromatic rings themselves, the principles of electrophilic attack can be extended to the acylation of the hydroxyl group. libretexts.orgyoutube.com

Table 1: Examples of Acylating Agents for Hydroxyl Groups
Acylating AgentProduct TypeTypical Conditions
Acetyl ChlorideAcetate (B1210297) EsterBase (e.g., Pyridine, TEA), CH₂Cl₂
Benzoyl ChlorideBenzoate EsterBase (e.g., Pyridine), CH₂Cl₂
Acetic AnhydrideAcetate EsterBase (e.g., Pyridine) or Acid Catalyst
Carboxylic AcidEsterDCC, DMAP

Electrophilic halogenation of the pyrazole ring is a common strategy for introducing functional handles for further reactions, such as cross-coupling. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyrazole ring. For N-substituted pyrazoles that are unsubstituted at the C4 position, electrophilic attack typically occurs preferentially at this site due to its higher electron density. researchgate.net

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as safe and inexpensive halogenating agents. beilstein-archives.org This method provides an effective, metal-free protocol for synthesizing 4-halogenated pyrazole derivatives under mild, room-temperature conditions. beilstein-archives.org If the C4 position is already substituted, halogenation can be directed to other positions, such as C5, often requiring more forcing conditions. researchgate.net Dehydroxyhalogenation of hydroxypyrazoles using reagents like phosphorus oxychloride is another effective method for preparing chloropyrazoles. researchgate.net

Table 2: Common Reagents for Pyrazole Halogenation
ReagentHalogen IntroducedTypical Position
N-Bromosuccinimide (NBS)BromineC4
N-Chlorosuccinimide (NCS)ChlorineC4
N-Iodosuccinimide (NIS)IodineC4
Phosphorus Oxychloride (POCl₃)ChlorineReplaces hydroxyl group

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. sigmaaldrich.cnmdpi.com Halogenated pyrazole derivatives, synthesized as described above, are excellent substrates for these reactions. The Suzuki-Miyaura cross-coupling, which couples an organohalide with a boronic acid or ester, is one of the most versatile of these methods due to its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comresearchgate.net

To participate in these reactions, the hydroxyl group of this compound would first need to be converted into a suitable leaving group, such as a halide (Br, I) or a triflate. The resulting pyrazole halide or triflate can then be coupled with various (hetero)aryl boronic acids to introduce new substituents at specific positions on the pyrazole ring. researchgate.net This strategy has been successfully applied to the synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes from an intermediate pyrazole triflate. ktu.eduresearchgate.net The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comnih.gov

Suzuki, Sonogashira, and Stille Coupling Applications with Pyrazole Triflates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and pyrazole triflates are excellent substrates for these transformations. The triflate group, derived from the corresponding hydroxypyrazole (pyrazolone), acts as a pseudohalide leaving group. An efficient synthetic route to 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes has been demonstrated starting from 1-phenyl-1H-pyrazol-3-ol, which is tautomeric with 1-phenyl-1H-pyrazol-3(2H)-one. This precursor is first formylated at the C4 position and then converted to the key intermediate, 1-phenyl-3-(trifluoromethanesulfonyloxy)-1H-pyrazole-4-carbaldehyde. This triflate is then used in various coupling reactions.

The Suzuki coupling reaction of this pyrazole triflate with a range of aryl- and heteroarylboronic acids, catalyzed by Pd(PPh₃)₄ with K₃PO₄ as a base, proceeds in moderate to good yields to afford 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.

The Sonogashira coupling provides a route to introduce alkyne functionalities. The same pyrazole triflate can be coupled with terminal alkynes like phenylacetylene using a palladium-copper catalyst system (Pd(PPh₃)₂Cl₂/CuI) in the presence of a base such as triethylamine, yielding the corresponding 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

The Stille coupling , which pairs an organotin reagent with an organic electrophile, is also a viable strategy for functionalizing pyrazole triflates. Although a specific example for 1-phenyl-3-(trifluoromethanesulfonyloxy)-1H-pyrazole-4-carbaldehyde is not detailed in the provided sources, the reaction is widely applied to aryl and heteroaryl triflates. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and couples the triflate with an organostannane like vinyltributyltin or aryltributyltin to introduce new carbon substituents at the C3 position of the pyrazole ring.

Table 1: Examples of Suzuki and Sonogashira Coupling with a Pyrazole Triflate Intermediate
Coupling PartnerReaction TypeProductYield (%)
Phenylboronic acidSuzuki1,3-Diphenyl-1H-pyrazole-4-carbaldehyde94
3-Chlorophenylboronic acidSuzuki3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde70
Thiophen-3-ylboronic acidSuzuki1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde50
PhenylacetyleneSonogashira1-Phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde70

Negishi Couplings and Related Strategies

The Negishi coupling reaction, which involves the reaction of an organozinc reagent with an organic halide or triflate catalyzed by a nickel or palladium complex, is another effective method for C-C bond formation at the pyrazole core. Pyrazole triflates are suitable electrophilic partners for this reaction. This method is particularly valuable for introducing alkyl, aryl, and vinyl groups. The organozinc reagents are typically prepared from the corresponding organohalides and activated zinc metal. The coupling with the pyrazole triflate then proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the 3-substituted pyrazole derivative. The Negishi coupling is known for its high functional group tolerance and its ability to form bonds between sp³, sp², and sp hybridized carbon atoms.

Cyclization and Condensation Reactions for Molecular Scaffold Diversification

The aldehyde functionality of 1-phenyl-1H-pyrazole-3-carbaldehyde, derived from the parent alcohol, is a gateway to a vast array of molecular scaffolds through cyclization and condensation reactions.

Synthesis of Pyrazole-Thiazole Hybrid Architectures

Pyrazole-thiazole hybrids are of significant interest due to their diverse biological activities. A common synthetic route to these hybrids involves the Hantzsch thiazole synthesis. This typically begins with the reaction of a 1-phenyl-1H-pyrazole-carbaldehyde with thiosemicarbazide to form an intermediate thiosemicarbazone. Subsequent cyclocondensation of this intermediate with an α-haloketone, such as a substituted phenacyl bromide, in a solvent like ethanol yields the desired 2,4-disubstituted thiazole ring linked to the pyrazole core.

Formation of Schiff Bases and Related Imine Derivatives from Pyrazole Carbaldehydes

The condensation of 1-phenyl-1H-pyrazole-3-carbaldehyde with primary amines readily forms Schiff bases (or imines). This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol or methanol (B129727), often with a catalytic amount of acid (e.g., acetic acid). A wide variety of aromatic and heterocyclic amines can be used, leading to a diverse library of pyrazole-based Schiff bases. These compounds are important not only as final products but also as intermediates for the synthesis of other heterocyclic systems.

Table 2: Examples of Schiff Bases Derived from Pyrazole Carbaldehydes
Aldehyde PrecursorAmine ReactantProduct NameReference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMethyl hydrazine (B178648)1-((1,3-Diphenyl-1H-pyrazol-4-yl)methylidene)-2-methylhydrazine
1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehydep-Methyl anilineN-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylidene)-4-methylaniline

Integration into Fused Heterocyclic Systems (e.g., Coumarin-Pyrazole Scaffolds)

The pyrazole moiety can be integrated into larger, fused heterocyclic systems, such as coumarin-pyrazole scaffolds. One synthetic strategy involves starting with a coumarin precursor that is subsequently used to build the pyrazole ring. For instance, 3-acetylcoumarin can be reacted with phenylhydrazine (B124118), and the resulting phenylhydrazone can undergo a Vilsmeier-Haack reaction (using POCl₃ and DMF) to form a 3-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one derivative where the pyrazole is substituted at the 3-position of the coumarin ring.

Alternatively, a pyrazole carbaldehyde can be used as the starting point. For example, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a key intermediate that can be synthesized and utilized for further functionalization. This pyrazole-coumarin hybrid aldehyde can then undergo condensation reactions, for example with hydrazinecarbodithioates, to build further heterocyclic rings like thiadiazoles attached to the scaffold.

Table of Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
1-phenyl-1H-pyrazole-3-carbaldehyde
Manganese dioxide
1-phenyl-1H-pyrazol-3-ol
1-phenyl-1H-pyrazol-3(2H)-one
1-phenyl-3-(trifluoromethanesulfonyloxy)-1H-pyrazole-4-carbaldehyde
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes
Phenylboronic acid
3-Chlorophenylboronic acid
Thiophen-3-ylboronic acid
Phenylacetylene
3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Vinyltributyltin
Aryltributyltin
Thiosemicarbazide
Phenacyl bromide
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Methyl hydrazine
1-((1,3-Diphenyl-1H-pyrazol-4-yl)methylidene)-2-methylhydrazine
1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde
p-Methyl aniline
N-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylidene)-4-methylaniline
3-Acetylcoumarin
Phenylhydrazine
3-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Hydrazinecarbodithioates

Coordination Chemistry and Ligand Design Employing 1 Phenyl 1h Pyrazol 3 Yl Methanol and Its Derivatives

Pyrazole (B372694) Derivatives as Chelating Ligands in Transition Metal Complexes

Pyrazole-based chelating ligands are known to form a wide variety of coordination complexes with numerous metal ions, resulting in diverse coordination geometries and nuclearities. researchgate.net The ability to functionalize the pyrazole ring allows for the fine-tuning of the ligand's properties to meet the specific stereochemical demands of a metal's binding site. The deprotonated form of pyrazole, the pyrazolide ion, can coordinate as a bidentate ligand through both nitrogen atoms. jinr.ru Furthermore, substituents at various positions on the pyrazole ring can introduce additional donor atoms, enabling the ligand to act as a polydentate chelator. jinr.ru

Synthesis and Structural Characterization of Metal-Pyrazole Complexes (e.g., Zinc, Molybdenum, Platinum)

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and crystallographic techniques to determine their structure and bonding.

Zinc Complexes: Zinc(II) complexes featuring pyrazole-based ligands have been extensively studied. For instance, a zinc complex with a Schiff base derivative of 1-phenyl-1H-pyrazole has been synthesized and structurally characterized. The reaction of zinc acetate (B1210297) with 1-phenyl-3-methyl-4-[(quinolin-3-yl)iminomethyl]-1H-pyrazol-5(4H)-one yields a complex with the formula [Zn(C₂₀H₁₅N₄O)₂]·2.5CH₃OH. nih.gov X-ray diffraction analysis revealed that the zinc cation is four-coordinated by two monoanionic O,N-chelating ligands, which bind through the pyrazololate oxygen and the imine nitrogen atoms. nih.gov The coordination sphere around the zinc cation is described as a distorted tetrahedron. nih.gov The binding strength of zinc(II) with fused pyrazolopyridine ligands has been shown to be influenced by the position of the pyridyl nitrogen atom, with subtle geometric changes leading to significant differences in complex stability. rsc.org

Molybdenum Complexes: The coordination chemistry of molybdenum with pyrazole-based ligands includes the formation of complex cluster structures. For example, molybdenum clusters with the general formula [{Mo₅(μ₃-S)ᵢ₄(μ₄-S)ᵢ(μ-pz)ᵢ₄}(pzH)ᵇˢ₄Brᵃ]Br have been synthesized and characterized. mdpi.com These structures feature a square pyramid of molybdenum atoms capped by sulfur and pyrazolate ligands. mdpi.com Other research has focused on molybdenum(VI) complexes with tris(3,5-dimethyl-1-pyrazolyl)methane, which have been investigated for their catalytic activity in olefin epoxidation. researchgate.net These studies demonstrate the ability of pyrazole ligands to support complex molybdenum architectures with interesting reactive properties.

Platinum Complexes: Platinum(II) complexes with pyrazole-based ligands have been synthesized and studied for their luminescent properties. Cyclometalated platinum(II) complexes containing 1-phenyl-1H-pyrazole as a cyclometallating ligand have been prepared. nih.gov The reaction of K₂PtCl₄ with 1,3-bis(1-pyrazolyl)-5-methyl-benzene results in an N=C=N-coordinated complex, PtL₂Cl. nih.gov The electronic properties of these complexes are influenced by the poorer π-acceptor nature of the pyrazolyl ring compared to a pyridyl ring, which destabilizes the lowest unoccupied molecular orbital (LUMO). nih.gov High-valent pyrazolate-bridged dinuclear platinum complexes have also been synthesized, demonstrating the versatility of pyrazole ligands in stabilizing various oxidation states of platinum. unizar.es

Table 1: Selected Structural Data for Transition Metal Complexes with Pyrazole Derivatives

Complex Metal Coordination Geometry Key Bond Lengths (Å) Key Bond Angles (°) Ref
[Zn(C₂₀H₁₅N₄O)₂]·2.5CH₃OH Zinc Distorted Tetrahedral Zn-O: 1.956, 1.961; Zn-N: 2.059, 2.062 O-Zn-N: 94.83 - 121.00 nih.gov
[{Mo₂(μ₂-O)₃(O₂)₂(H₂O)}{HC(3,5-Me₂pz)₃}] Molybdenum Dioxido and oxidodiperoxo Mo(VI) centers - - researchgate.net
[Pt(R-pbt)(μ-pz)Cl]₂ Platinum Pt(III)-Pt(III) metal-metal bond Pt-Pt: 2.5897 - acs.org

Note: The data presented is for derivative compounds as specific crystallographic information for the parent (1-phenyl-1H-pyrazol-3-yl)methanol complex was not available.

The Role of Schiff Bases Derived from Pyrazoles in Coordination Chemistry

Schiff bases derived from pyrazoles are a particularly important class of ligands in coordination chemistry. These compounds are typically synthesized through the condensation reaction of a pyrazole aldehyde with a primary amine. nih.govnih.gov The resulting imine (-C=N-) group, in conjunction with the pyrazole ring's nitrogen atoms, provides multiple coordination sites, making them effective chelating agents. nih.gov

The versatility of pyrazole-based Schiff bases allows for the formation of stable complexes with a wide range of transition metal ions. nih.gov Theoretical and experimental studies on new Schiff bases, such as (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol, have been conducted to understand their molecular geometry, vibrational frequencies, and chemical shifts. acs.org The structural characterization of these ligands and their metal complexes provides valuable insights into how the electronic and steric properties of the Schiff base influence the final architecture and properties of the coordination compound.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyrazole-based ligands, including this compound and its derivatives, are excellent candidates for the construction of these materials due to their rigid structure and defined coordination vectors.

Design Principles for Pyrazole-based Ligands in MOF Construction

The design of MOFs relies on the careful selection of both the metal node and the organic linker to achieve a desired topology and functionality. Key design principles for pyrazole-based ligands in MOF construction include:

Ligand Rigidity and Geometry: The rigid nature of the pyrazole ring provides a well-defined directionality for coordination, which is crucial for predicting and controlling the resulting framework structure.

Functionalization: The pyrazole scaffold can be readily functionalized to introduce other coordinating groups, such as carboxylates or additional nitrogen heterocycles. This allows for the creation of multitopic linkers that can form more complex and robust networks. For example, pyrazole-functionalized carboxylic acid ligands have been used to synthesize zinc(II)-MOFs. mdpi.com

Stability: The strong metal-azolate bonding contributes to the formation of robust MOFs that can be unusually resilient to atmospheric water vapor. rsc.org

Elucidation of Intermolecular Interactions in Metal-Organic Architectures

Intermolecular interactions play a critical role in the self-assembly process of metal-organic architectures and in defining their final three-dimensional structures. In pyrazole-based MOFs and coordination polymers, several types of non-covalent interactions are significant:

Hydrogen Bonding: Hydrogen bonds are prevalent in these structures, often involving the N-H group of the pyrazole ring, coordinated water or alcohol molecules, and other functional groups on the ligand. mdpi.commdpi.com These interactions can link individual complex molecules into higher-dimensional supramolecular networks.

Secondary Metal-Ligand Interactions: Weak interactions between the metal center and non-coordinating atoms of adjacent ligands, such as Zn···O interactions, can also influence the packing of molecules within the crystal lattice. nih.gov

Mechanistic Investigations of Metal-Ligand Binding and Complex Stability

Understanding the mechanisms of metal-ligand binding and the factors that govern the stability of the resulting complexes is fundamental to the rational design of new coordination compounds. The stability of metal complexes with pyrazole-based ligands is influenced by several factors, including the pH of the solution, the nature of the metal ion, and the electronic and steric properties of the ligand. sebhau.edu.ly

Spectrophotometric studies have been used to determine the stoichiometry and stability constants of metal complexes with pyrazole-based ligands. researchgate.netsebhau.edu.ly For example, studies on zinc(II) complexes with pyrazolo[4,3-b]pyridine and pyrazolo[3,4-c]pyridine derivatives have shown that the position of a nitrogen atom in the fused ring system can significantly impact the stability constant of the resulting complex, with one isomer showing a tenfold increase in binding strength. rsc.org This highlights how subtle electronic modifications to the ligand can lead to substantial improvements in complex stability. rsc.org

The stability of ternary complexes often follows the Irving-Williams order. ias.ac.in Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict stability constants and pKa values of metal complexes in solution, providing insights that are complementary to experimental data. rsc.org The decomposition of metal-pyrazole complexes often begins with the loss of the organic ligand at elevated temperatures, with the thermal stability being dependent on the specific metal and ligand structure. researchgate.net

Supramolecular Chemistry and Crystal Engineering of 1 Phenyl 1h Pyrazol 3 Yl Methanol Derivatives

Analysis of Intermolecular Interactions in Solid-State Structures

The solid-state structures of (1-phenyl-1H-pyrazol-3-yl)methanol derivatives are primarily governed by a combination of hydrogen bonds and aromatic interactions, which together create complex and often predictable supramolecular architectures.

Hydrogen Bonding Networks (O-H···O, C-H···N interactions)

Hydrogen bonding is a dominant force in the crystal packing of pyrazole (B372694) derivatives containing a hydroxyl group. The presence of both a hydrogen bond donor (the hydroxyl group, O-H) and acceptors (the pyrazole nitrogen atoms and the oxygen atom itself) allows for the formation of robust and directional interactions.

π-π Stacking Interactions and Other Aromatic Interactions

The presence of two aromatic rings, the phenyl and pyrazole moieties, in this compound derivatives makes π-π stacking interactions a significant contributor to their crystal packing. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of aromatic rings, can manifest in various geometries, including face-to-face and edge-to-face arrangements.

In many phenyl-pyrazole derivatives, parallel-displaced or T-shaped π-π stacking motifs are observed, often between the phenyl ring of one molecule and the pyrazole or phenyl ring of another. The strength and geometry of these interactions are sensitive to the nature and position of substituents on the aromatic rings. While a comprehensive study on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes indicated an absence of planar stacking interactions between the benzene (B151609) rings in those specific complex structures, simpler derivatives are more likely to exhibit such packing. nih.gov

Examination of Halogen Bonding and Other Non-Covalent Forces

The introduction of halogen atoms onto the phenyl ring of this compound can introduce a new and highly directional non-covalent interaction known as halogen bonding. This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as the pyrazole nitrogen atom.

Studies on halogen-substituted phenylpyrazinamides have shown a clear tendency to form halogen bonding synthons between adjacent halophenyl and pyrazine/halophenyl rings, with interaction distances being significantly shorter than the sum of the van der Waals radii. This demonstrates that halogen bonding can be a powerful tool in the rational design of crystal structures of pyrazole derivatives.

Crystal Packing Analysis and Self-Assembly Phenomena

The crystal packing of these compounds often results in the formation of one-dimensional chains or two-dimensional sheets, which are then further assembled into a three-dimensional structure. For instance, the primary hydrogen bonding motifs can dictate the formation of a chain, which is then packed in a parallel or herringbone fashion through weaker π-π and C-H···π interactions. The specific self-assembly pattern is highly dependent on the substitution on the core molecule.

Influence of Substituent Effects on Supramolecular Arrangement

The introduction of different substituent groups on the phenyl or pyrazole rings can have a profound impact on the supramolecular arrangement of this compound derivatives. These effects can be both steric and electronic in nature.

Co-crystallization and Polymorphism Studies in Pyrazole Systems

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecular species in a stoichiometric ratio, is a widely used strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients. Pyrazole derivatives, with their hydrogen bonding capabilities, are excellent candidates for co-crystal formation. By introducing a co-former with complementary hydrogen bonding sites, it is possible to create novel supramolecular synthons and, consequently, new crystal structures with altered properties.

Advanced Analytical and Characterization Methodologies for 1 Phenyl 1h Pyrazol 3 Yl Methanol Research

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Thermal analysis techniques are fundamental in determining the thermal stability and phase transition behavior of materials. While specific TGA and DSC data for (1-phenyl-1H-pyrazol-3-yl)methanol are not extensively detailed in the available literature, the thermal behavior of structurally related pyrazole-containing compounds provides significant insight. For instance, the thermal analysis of a nickel(II) nanocomplex, [Ni(PyT)2(H2O)2]Cl2·½H2O, where PyT is a ligand derived from a pyrazole (B372694) structure, [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide, demonstrates the utility of these methods. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. In the case of the Ni(II) nanocomplex, TGA revealed a multi-step decomposition process. The initial weight loss observed corresponds to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures. This analysis is critical for establishing the temperature limits within which the compound is stable. rsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. For the aforementioned Ni(II) complex, DSC data would complement TGA by identifying the temperatures and enthalpies of these decomposition events, providing a complete picture of its thermal profile. rsc.org

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a bulk sample and to assess its purity. The method relies on the unique diffraction pattern produced when a crystalline material interacts with X-rays. Each crystalline solid has a characteristic diffraction pattern, often referred to as a 'fingerprint'.

A typical PXRD analysis for a pyrazole derivative involves irradiating the sample with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is then compared to reference patterns from databases or to a pattern calculated from single-crystal X-ray data.

Table 1: Crystallographic Data for the Related Compound 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

Parameter Value Reference
Chemical Formula C₁₅H₁₄N₄O mdpi.com
Radiation MoKα (λ = 0.71073 Å) mdpi.comresearchgate.net
Temperature 293.0(2) K mdpi.comresearchgate.net
Crystal System Orthorhombic

This data is for a structurally related compound and serves as an example of the information obtained through X-ray diffraction techniques. mdpi.comresearchgate.net

Dielectric Spectroscopy and Electronic Property Assessment

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a powerful tool for investigating the molecular dynamics and electronic characteristics of materials. The study of a Ni(II) nanocomplex containing a [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide ligand provides a case study for the application of this technique to pyrazole-based systems. rsc.org

The investigation, conducted over a frequency range of 200 Hz to 6 kHz and a temperature range of 294.1–363.4 K, revealed that both the dielectric constant (ε₁) and dielectric loss decreased with increasing frequency. Conversely, ε₁ increased with temperature up to a certain point. This behavior is indicative of interfacial polarization occurring at the grain boundaries within the nanocrystalline material. The AC conductivity was also found to increase with temperature, suggesting a thermally activated conduction mechanism. rsc.org

In another study focusing on 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, first-principles calculations were used to compute its electronic and dielectric properties. The results indicated that the material is an insulator. tsijournals.com

Table 2: Dielectric Properties of a Related Pyrazole-Based Ni(II) Nanocomplex

Property Observation Frequency/Temperature Dependence Reference
Dielectric Constant (ε₁) Decreased with increasing frequency; Increased with temperature Studied from 200 Hz to 6 kHz and 294.1–363.4 K rsc.org
Dielectric Loss Decreased with increasing frequency Studied from 200 Hz to 6 kHz rsc.org

This data is for a structurally related Ni(II) nanocomplex and demonstrates the type of information gained from dielectric spectroscopy. rsc.org

Chromatographic Techniques for Reaction Monitoring and Product Purification (e.g., Thin-Layer Chromatography, TLC; Column Chromatography)

Chromatographic techniques are indispensable in synthetic organic chemistry for both monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method used to follow the course of a reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of products can be visualized, often under a UV lamp. rsc.org For instance, in the synthesis of (1,5-diphenyl-1H-pyrazol-3-yl)methanol derivatives, TLC was used to monitor the reduction of the corresponding ester with lithium aluminum hydride. The completion of the reaction was determined when the spot corresponding to the starting ester was no longer visible on the TLC plate. nih.gov

Column Chromatography is a preparative technique used to separate and purify compounds from a mixture. The crude product is loaded onto a column packed with a stationary phase, such as silica gel, and an appropriate solvent or solvent mixture (eluent) is passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. This technique is widely cited for the purification of pyrazole derivatives.

For example, the purification of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates was achieved using column chromatography with an ethyl acetate (B1210297):hexane (2:8) mixture as the eluent. nih.gov Similarly, after the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the solid reaction mixture was placed on a column packed with Al₂O₃ and eluted with a gradient of n-hexane and diethyl ether to afford the purified product. mdpi.com The purification of various pyrazole derivatives often employs column chromatography over silica gel to yield the desired products in high purity. rsc.orguchicago.edu

Table 3: Examples of Chromatographic Conditions for Pyrazole Derivatives

Compound/Reaction Stage Technique Stationary Phase Eluent System Purpose Reference
Synthesis of Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates Column Chromatography Silica Gel (100–200 mesh) Ethyl Acetate:Hexane (2:8) Purification nih.gov
Synthesis of (1,5-Diphenyl-1H-pyrazol-3-yl)methanol derivatives Thin-Layer Chromatography Silica Gel Not specified Reaction Monitoring nih.gov
Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Column Chromatography Al₂O₃ n-hexane/diethyl ether (gradient) Purification mdpi.com
General synthesis of pyrazole derivatives Thin-Layer Chromatography Silica Gel 60 F254 Not specified Reaction Monitoring rsc.org

Future Research Directions and Unexplored Avenues in 1 Phenyl 1h Pyrazol 3 Yl Methanol Chemistry

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol exist, primarily through the reduction of corresponding carboxylates, future research should focus on developing more novel, efficient, and sustainable synthetic strategies. The reduction of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates using reagents like lithium aluminum hydride (LiAlH₄) in solvents such as tetrahydrofuran (B95107) (THF) is a known route. acs.orgnih.gov However, this method involves hazardous reagents and is not ideal from a green chemistry perspective.

Future efforts could be directed towards one-pot and multicomponent reactions, which offer advantages in terms of atom economy, reduced waste, and simplified purification processes. researchgate.netnih.govacs.orgbiointerfaceresearch.com For instance, a one-pot cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine (B124118), catalyzed by ionic liquids, has been shown to be an effective method for synthesizing N-phenyl pyrazoles at room temperature. biointerfaceresearch.com Exploring similar strategies that directly incorporate the hydroxymethyl functionality or a precursor that can be easily converted in situ would be a significant advancement.

Furthermore, the development of green synthetic methods utilizing environmentally benign catalysts and solvents is a crucial area for exploration. researchgate.netresearchgate.net Catalyst-free and solvent-free reaction conditions, or the use of water as a solvent, have been successfully employed in the synthesis of other pyrazole (B372694) derivatives and could be adapted for the synthesis of this compound. researchgate.netnih.govresearchgate.net The use of biocatalysts, such as aminated starch, also presents an eco-friendly alternative for the synthesis of related pyrazolone (B3327878) derivatives. mdpi.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for this compound

Method Reagents/Catalysts Conditions Advantages Potential for Improvement
Reduction of Carboxylate LiAlH₄, THF Standard High yield Hazardous reagents, not atom-economical
One-Pot Synthesis 1,3-Dicarbonyl, Phenylhydrazine, Ionic Liquid Room Temperature Simple work-up, good to moderate yields Adaptation for hydroxymethyl group needed
Green Synthesis Catalyst-free, Water or no solvent Varies Environmentally friendly, high purity Optimization for specific substrate required

| Biocatalysis | Aminated Starch | Mild | Eco-friendly, recyclable catalyst | Development for pyrazole synthesis needed |

Application of State-of-the-Art Spectroscopic Probes for Dynamic Studies

The dynamic behavior of this compound and its derivatives, including conformational changes, intermolecular interactions, and reaction kinetics, can be elucidated using advanced spectroscopic techniques. While standard spectroscopic methods like NMR and IR are used for routine characterization mdpi.comjocpr.com, state-of-the-art probes can provide deeper insights into the molecule's dynamic nature.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the kinetics of intermolecular proton and deuteron (B1233211) transfers in pyrazole derivatives. Such studies on cyclic hydrogen-bonded solids of pyrazoles have revealed mechanisms of multiple proton transfers, indicating concerted or stepwise processes depending on the number of molecules in the cyclic aggregate. These investigations also point to tunneling processes at low temperatures.

Femtosecond transient absorption spectroscopy is another advanced technique that can be employed to study the ultrafast photoisomerization and photoswitching properties of pyrazole-based molecular switches. Studies on arylazopyrazoles have shown bi-exponential decays in the femtosecond to picosecond range upon photoexcitation, providing valuable information for the design of improved photoswitches.

The application of these advanced spectroscopic techniques to this compound could reveal crucial information about its hydrogen bonding dynamics, potential for tautomerism, and excited-state properties, which are essential for its application in dynamic materials and photofunctional devices.

Table 2: Spectroscopic Data for a Representative Pyrazole Derivative: 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com

Type Data
¹H NMR (CDCl₃, ppm) δ 8.00–7.98 (m, 2H, o-Ph), 7.65–7.64 (m, 2H, H-4, pyrazole), 7.60–7.57 (m, 1H, p-Ph), 7.54–7.53 (m, 2H, H-5, pyrazole), 7.48–7.44 (m, 2H, m-Ph), 7.17 (t, J = 6.6 Hz, 1H, CH–CH₂), 6.28–6.26 (m, 2H, H-3, pyrazole), 4.39 (d, J = 6.6 Hz, 2H, CH–CH₂)
¹³C NMR (CDCl₃, ppm) 194.7 (C=O), 140.3 (2C), 135.9, 133.7, 129.1 (2C), 128.7 (2C), 128.2 (2C), 106.6 (2C), 71.3, 42.2

| IR (KBr, cm⁻¹) | 3313, 3114, 2922, 1663 (C=O), 1615, 1570 (C=N, C=C) |

Predictive Modeling for Structure-Property Relationships in Advanced Materials Science

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers a powerful tool for predicting the properties of this compound and its derivatives for applications in advanced materials science. rsc.orgnih.gov While much of the current computational work on pyrazoles focuses on their biological activities nih.gov, these methods can be effectively applied to predict material properties such as non-linear optical (NLO) behavior, electronic properties, and stability. researchgate.netnih.govacs.org

DFT calculations can be used to determine molecular geometry, frontier molecular orbital energies (HOMO-LUMO), and Mulliken charges, which provide insights into the molecule's reactivity and electronic properties. researchgate.netnih.gov For instance, theoretical explorations of pyrazole derivatives have shown that they can be excellent materials for NLO applications. researchgate.net The prediction of electronic absorption spectra using Time-Dependent DFT (TD-DFT) can further guide the design of pyrazole-based materials with specific optical properties. youtube.com

Molecular dynamics simulations can be employed to study the dynamic behavior and conformational space of these molecules, which is crucial for understanding their performance in materials. rsc.org By combining DFT and MD simulations, researchers can establish structure-property relationships that can accelerate the discovery and design of novel pyrazole-based materials for applications in electronics, photonics, and as additives for biofuels. acs.orgrsc.org

Table 3: Predicted Properties of Pyrazole Derivatives from Computational Studies

Property Computational Method Potential Application Reference
Non-Linear Optical (NLO) Properties DFT Optoelectronic devices researchgate.net
Electronic Absorption Spectra TD-DFT Optical materials, Dyes youtube.com
Frontier Molecular Orbitals (HOMO-LUMO) DFT Electronic materials, Sensors nih.gov
Oxidative Stability DFT, Machine Learning Biofuel additives acs.org

| Binding Modes and Affinity | Molecular Docking | Drug design | nih.gov |

Exploration of New Chemical Transformations for Broadened Scope and Diversification

The presence of both a reactive hydroxymethyl group and a versatile pyrazole core in this compound provides ample opportunities for exploring new chemical transformations, leading to a broader scope of derivatives with diverse functionalities.

The hydroxymethyl group is a key site for derivatization. Its selective oxidation to the corresponding aldehyde using reagents like 2-iodoxybenzoic acid (IBX) has been demonstrated, opening pathways to a wide range of subsequent reactions such as the formation of imines, nitriles, and other carbonyl derivatives. acs.orgnih.gov Further transformations of the alcohol could include etherification and esterification reactions to introduce various functional groups, thereby tuning the molecule's physical and chemical properties.

The pyrazole ring itself is amenable to various functionalization reactions. Halogenation of the pyrazole scaffold at the C4 position using N-halosuccinimides (NCS, NBS, NIS) has been reported, providing a handle for further cross-coupling reactions. acs.org C-H activation and functionalization of the pyrazole ring is another promising avenue for diversification, allowing for the introduction of a wide range of substituents with high chemo- and site-selectivity.

By systematically exploring these transformations, a diverse library of this compound derivatives can be generated, which can then be screened for various applications in materials science, medicinal chemistry, and agrochemicals.

Table 4: Potential Chemical Transformations of this compound

Reaction Type Reagents Product Type Potential Applications
Oxidation of Alcohol IBX, DMSO Aldehyde Synthesis of imines, nitriles
Etherification of Alcohol Alkyl halides, Base Ethers Modifying solubility and properties
Esterification of Alcohol Acyl chlorides, Carboxylic acids Esters Prodrugs, functional materials
Halogenation of Pyrazole Ring N-halosuccinimides 4-Halopyrazoles Cross-coupling reactions

| C-H Functionalization | Transition metal catalysts | Substituted pyrazoles | Diverse functionalization |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-phenyl-1H-pyrazol-3-yl)methanol?

  • Methodological Answer :

  • Vilsmeier-Haack Reagent Method : The compound can be synthesized via the Vilsmeier-Haack reaction using phosphoryl trichloride (POCl₃) or phosphorus pentachloride (PCl₅) in dimethylformamide (DMF). Reaction efficiency is optimized by controlling stoichiometry and reaction time, with yields typically monitored via TLC and NMR .
  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between pyrazole boronic acid derivatives (e.g., (1-phenyl-1H-pyrazol-3-yl)boronic acid) and methanol-containing aryl halides. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used as a catalyst in toluene/water at 100°C for 12 hours. Purification involves column chromatography (5% MeOH in CHCl₃) .
  • Hydrazine Cyclization : Refluxing β-diketones with phenylhydrazine in ethanol/acetic acid (7 hours) forms the pyrazole core, followed by selective reduction of the hydroxymethyl group using stannous chloride (SnCl₂) in ethanol .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • X-Ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related polymer compound (with similar pyrazole motifs) crystallizes in the triclinic system (space group P1) with lattice parameters a = 7.9607 Å, b = 14.9527 Å, c = 26.5320 Å. Data collection uses a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL achieves R₁ = 0.066 and wR₂ = 0.168 .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Key signals include pyrazole C3-H (δ ~6.5 ppm) and methanol O-H (δ ~1.8 ppm).
  • IR Spectroscopy : O-H stretching (~3200–3400 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for pyrazole derivatives?

  • Methodological Answer :

  • DFT Calculations : Density Functional Theory (B3LYP/6-311++G(d,p)) optimizes molecular geometry and predicts NMR/IR spectra. Discrepancies between experimental and computed data (e.g., O-H stretching frequencies) may arise from solvent effects or hydrogen bonding, which are modeled using polarizable continuum models (PCM) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, O-H···N hydrogen bonds) in crystal structures. For example, π-π interactions (3.65–3.84 Å) stabilize the title compound’s packing .

Q. What strategies optimize the regioselectivity of pyrazole functionalization?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield the hydroxymethyl moiety during electrophilic substitution at the pyrazole C4 position.
  • Catalytic Control : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance Suzuki coupling regioselectivity for aryl boronic acids at the pyrazole C3 position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at electron-deficient pyrazole carbons .

Q. How are supramolecular interactions leveraged in designing coordination polymers with this compound?

  • Methodological Answer :

  • Coordination Chemistry : The hydroxymethyl group acts as a bridging ligand for Li⁺ ions, forming 1D polymeric chains. Each Li⁺ adopts a distorted tetrahedral geometry, coordinated by two carboxylate O atoms, one ethanol O atom, and one pyrazole N atom. Structural stability is enhanced by O-H···O (2.57 Å) and C-H···N (2.85 Å) hydrogen bonds .
  • Crystallographic Software : WinGX and ORTEP visualize anisotropic displacement ellipsoids and hydrogen-bonding networks. SHELXPRO processes twinned data for high-throughput phasing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.